Methyl 1-fluoro-2-oxocyclopentanecarboxylate

Descripción general

Descripción

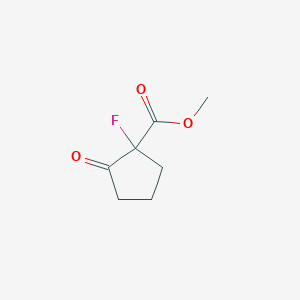

Methyl 1-fluoro-2-oxocyclopentanecarboxylate is an organic compound featuring a cyclopentane ring substituted with a fluorine atom, a methyl ester group, and a ketone group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-fluoro-2-oxocyclopentanecarboxylate typically involves the fluorination of a precursor compound, such as Methyl 2-oxocyclopentanecarboxylate, followed by esterification. The reaction conditions often include the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-fluoro-2-oxocyclopentanecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

Major Products

Substitution: Various substituted cyclopentanecarboxylates.

Reduction: Methyl 1-fluoro-2-hydroxycyclopentanecarboxylate.

Oxidation: Methyl 1-fluoro-2-oxocyclopentanecarboxylic acid.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

Methyl 1-fluoro-2-oxocyclopentanecarboxylate serves as a versatile intermediate in the synthesis of fluorinated compounds. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and bond cleavages.

Case Study: Nucleophilic Fluorination

In a study, this compound was synthesized through the reaction of methyl 2-oxocyclopentanecarboxylate with N-fluorobenzenesulfonimide. This reaction yielded the monofluorinated product in over 99% yield and 79% enantiomeric excess (ee) . The compound's ability to undergo further transformations makes it a valuable building block in organic synthesis.

Applications in Medicinal Chemistry

The compound is also explored for its potential in drug development. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for pharmaceutical applications.

Case Study: Drug Development

Research indicates that fluorinated β-keto esters, including derivatives of this compound, can undergo selective C–C bond cleavage and simultaneous formation of C–F bonds. This property is essential for synthesizing complex molecules used in pharmaceuticals . Such transformations can lead to the development of new drugs with improved efficacy.

Material Science Applications

Fluorinated compounds are known for their unique properties, such as increased hydrophobicity and thermal stability. This compound can be utilized in creating advanced materials, including coatings and polymers.

Case Study: Coating Technology

The chelating effects of β-keto esters like this compound have been evaluated for their potential in food industry applications, particularly as flavor trapping agents due to their ability to interact with metal ions . This application highlights the compound's versatility beyond traditional synthetic routes.

Chemical Reactivity and Transformation

The reactivity of this compound enables it to participate in various chemical reactions, making it a subject of interest for chemists looking to develop new methodologies.

Table: Summary of Chemical Transformations

Mecanismo De Acción

The mechanism of action of Methyl 1-fluoro-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The ketone and ester groups can participate in various chemical reactions, facilitating the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-oxocyclopentanecarboxylate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

Ethyl 2-oxocyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 1-chloro-2-oxocyclopentanecarboxylate: Contains a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.

Uniqueness

Methyl 1-fluoro-2-oxocyclopentanecarboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Actividad Biológica

Methyl 1-fluoro-2-oxocyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with a keto group and a fluoro substituent. Its molecular formula is CHOF, with a molecular weight of approximately 174.15 g/mol. The presence of the fluorine atom may enhance its lipophilicity and influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Several studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against bacterial strains.

- Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its anticancer potential.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications in metabolic disorders.

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, possible mechanisms include:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell death.

- Modulation of Signaling Pathways : There is evidence suggesting that such compounds can modulate signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted on various derivatives of cyclopentanecarboxylates demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was among the compounds tested, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Cytotoxicity Assays

In vitro assays using human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. A notable study reported an IC value of approximately 25 µM against breast cancer cells, indicating its potential as an anticancer agent.

Enzyme Inhibition Studies

Research focusing on enzyme kinetics found that this compound effectively inhibited the activity of certain key enzymes involved in lipid metabolism. This inhibition was characterized by a reduction in enzyme activity by up to 70% at optimal concentrations.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 1-fluoro-2-oxocyclopentanecarboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via cyclopentanone derivatives, such as ethyl 2-oxocyclopentanecarboxylate (a structurally analogous compound), by introducing fluorine via electrophilic fluorination or nucleophilic substitution. Key parameters include maintaining anhydrous conditions, using fluorinating agents like Selectfluor™, and optimizing temperature (typically 0–25°C) to prevent side reactions. Reaction progress should be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems .

- Critical Parameter : Solvent polarity (e.g., dichloromethane vs. acetonitrile) significantly impacts fluorination efficiency.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorine substitution (δ range: -180 to -220 ppm for aliphatic fluorides). and NMR identify cyclopentane ring protons and carbonyl groups.

- IR : Strong absorbance at ~1740 cm confirms ester carbonyl, while a peak near 1650 cm indicates the ketone group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns (e.g., loss of COOCH) .

Advanced Research Questions

Q. What kinetic and mechanistic insights govern the reactivity of the fluorinated cyclopentane ring in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl group, accelerating nucleophilic attacks (e.g., Grignard reactions). Kinetic studies using stopped-flow NMR or UV-Vis spectroscopy can quantify reaction rates. For example, the rate of hydrolysis of the ester group under basic conditions (pH > 10) can be modeled using pseudo-first-order kinetics .

- Data Contradiction Alert : Discrepancies in reaction rates may arise from steric hindrance caused by the cyclopentane ring’s conformation, requiring computational modeling (DFT) to resolve .

Q. How do fluorination patterns (e.g., 1-fluoro vs. 2-fluoro substitution) influence the compound’s bioactivity or catalytic potential?

- Methodological Answer : Comparative studies with non-fluorinated analogs (e.g., ethyl 2-oxocyclopentanecarboxylate) and difluorinated derivatives (e.g., methyl 2,2-difluorocyclopentane-1-carboxylate) reveal that 1-fluoro substitution enhances metabolic stability in vitro. Use enzymatic assays (e.g., cytochrome P450 inhibition) or crystallography to map steric/electronic effects .

- Key Finding : Fluorine at position 1 reduces ring puckering energy, altering binding affinity in enzyme-substrate complexes .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer : Anomalies may arise from solvent interactions or dynamic ring conformations. Use variable-temperature NMR (VT-NMR) to probe ring-flipping dynamics. Cross-validate with X-ray crystallography (if crystalline) or computational simulations (e.g., Gaussian09) to assign correct stereoelectronic effects .

Q. How can computational models predict the compound’s behavior in complex reaction environments, such as multi-step syntheses or catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for fluorination or ester hydrolysis. Molecular dynamics (MD) simulations assess solvation effects in polar aprotic solvents (e.g., DMF). Validate predictions with experimental Arrhenius plots .

Q. Methodological Best Practices

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (e.g., unreacted cyclopentanone precursors). Compare retention times against reference standards .

- In-Vitro Applications : For biochemical studies, ensure compound stability in buffer solutions (pH 7.4) via LC-MS monitoring over 24 hours. Avoid DMSO concentrations >1% to prevent cytotoxicity artifacts .

Propiedades

IUPAC Name |

methyl 1-fluoro-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO3/c1-11-6(10)7(8)4-2-3-5(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEOPPWQOABLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.